THIOCHOLINE

Description

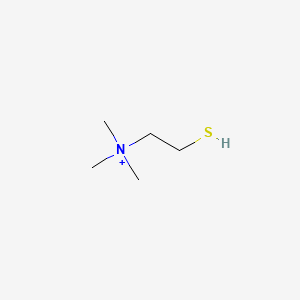

Structure

3D Structure

Properties

Molecular Formula |

C5H14NS+ |

|---|---|

Molecular Weight |

120.24 g/mol |

IUPAC Name |

trimethyl(2-sulfanylethyl)azanium |

InChI |

InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |

InChI Key |

VFUGTBZQGUVGEX-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCS |

Canonical SMILES |

C[N+](C)(C)CCS |

Synonyms |

Thiocholine |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of thiocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocholine, the sulfur-containing analog of choline, is a critical biochemical reagent primarily utilized in the quantitative determination of cholinesterase activity. It is most commonly generated in situ from the enzymatic hydrolysis of its ester precursors, such as acetylthiocholine or butyrylthiocholine, by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively. The free sulfhydryl group of thiocholine is highly reactive and forms the basis of its detection in the widely used Ellman's assay. This guide provides an in-depth overview of the chemical structure, properties, and key applications of thiocholine.

Chemical Structure and Identification

Thiocholine is a quaternary ammonium cation. Its structure consists of a trimethylated amine linked to a thiol group by an ethyl bridge.

-

IUPAC Name : trimethyl(2-sulfanylethyl)azanium[1]

-

Molecular Formula : C₅H₁₄NS⁺[1]

-

SMILES : C--INVALID-LINK--(C)CCS[1]

-

InChI Key : VFUGTBZQGUVGEX-UHFFFAOYSA-O

Physicochemical Properties

Thiocholine is typically used in the form of its salts, such as thiocholine chloride or thiocholine iodide. The properties of the thiocholine cation and its common salts are summarized below.

| Property | Value | Source |

| Molecular Weight (C₅H₁₄NS⁺) | 120.24 g/mol | [1] |

| Molecular Weight (Thiocholine Chloride) | 155.69 g/mol | [2] |

| Molecular Weight (Thiocholine Iodide) | 247.14 g/mol | |

| Molecular Weight (Thiocholine Bromide) | 200.14 g/mol | [3] |

| pKa (Thiol Group) | ~7.8 | |

| Appearance (Thiocholine Chloride) | White, very hygroscopic solid | [2] |

| Solubility (Thiocholine Chloride) | Soluble in water | [2] |

Key Biochemical Pathway: Enzymatic Generation of Thiocholine

Thiocholine is produced in the synaptic cleft and in vitro assays through the catalytic action of cholinesterases on acetylthiocholine. This hydrolysis reaction is a cornerstone of cholinergic neurotransmission termination and is exploited for measuring enzyme activity.

References

A Technical Guide to Thiocholine and its Pivotal Role in Ellman's Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thiocholine and its central role in the widely utilized Ellman's assay for the quantification of acetylcholinesterase (AChE) activity. The document delves into the core principles of the assay, furnishes detailed experimental protocols, presents key quantitative data in structured tables, and offers visualizations of the underlying biochemical reaction and experimental workflows. Furthermore, it addresses the critical aspects of the assay's limitations and potential interferences, providing a robust resource for researchers in neurobiology, pharmacology, and drug development.

Introduction: The Significance of Cholinesterase Activity

Acetylcholine (ACh) is a vital neurotransmitter that mediates a vast array of physiological processes in both the central and peripheral nervous systems. The precise regulation of cholinergic signaling is paramount for functions ranging from muscle contraction to learning and memory. The termination of this signaling is orchestrated by the rapid enzymatic hydrolysis of acetylcholine into choline and acetate, a reaction catalyzed by acetylcholinesterase (AChE).

Dysregulation of AChE activity is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease and myasthenia gravis. Consequently, the development of AChE inhibitors has become a cornerstone of therapeutic strategies for these conditions. To facilitate the discovery and characterization of such inhibitors, a reliable and high-throughput method for quantifying AChE activity is indispensable. Ellman's assay, a simple and sensitive colorimetric method, has emerged as the gold standard for this purpose. At the heart of this assay lies the enzymatic generation of a thiol-containing molecule, thiocholine.

The Core Principle: Thiocholine as the Reporter Molecule

Ellman's assay indirectly measures AChE activity by quantifying the production of thiocholine. The assay is based on a two-step coupled enzymatic reaction:

-

Enzymatic Hydrolysis: In the first step, acetylthiocholine, a synthetic analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetic acid. Acetylthiocholine is used as the substrate because its hydrolysis product, thiocholine, possesses a free sulfhydryl (thiol) group.

-

Chromogenic Reaction: The newly formed thiocholine, with its reactive thiol group, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction is a thiol-disulfide exchange that cleaves the disulfide bond in DTNB, producing a mixed disulfide (thiocholine-TNB) and the highly colored 5-thio-2-nitrobenzoate (TNB) anion.

The intensity of the yellow color produced by the TNB anion is directly proportional to the amount of thiocholine generated, which in turn is a direct measure of the AChE activity. The concentration of TNB is quantified spectrophotometrically by measuring its absorbance at 412 nm.

Quantitative Data for Ellman's Assay

Accurate and reproducible results in Ellman's assay are contingent on precise quantitative parameters. The following tables summarize key data points for researchers.

| Parameter | Value | Notes |

| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ | At 412 nm in dilute buffer solutions.[1] |

| 13,700 M⁻¹cm⁻¹ | In high salt concentrations (e.g., 6 M guanidinium hydrochloride).[1] | |

| Optimal pH Range | 7.5 - 8.5 | For acetylcholinesterase activity.[2] |

| Optimal Temperature | 25 - 37 °C | Enzyme activity increases with temperature within this range. 37°C is commonly used.[2][3] |

Table 1: Key Physicochemical Parameters for Ellman's Assay

| Inhibitor | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) |

| Donepezil | Non-competitive | 0.024 ± 0.007 | 0.033 |

| Galantamine | Competitive | 0.52 ± 0.03 | 0.149 |

| Rivastigmine | Slow-reversible | - | - |

| Tacrine | Mixed-type | - | - |

Table 2: Inhibition Constants for Common Acetylcholinesterase Inhibitors (Note: Ki and IC50 values can vary depending on the experimental conditions).

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing Ellman's assay to measure both AChE activity and inhibition.

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 8.0 is achieved.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer (pH 8.0). Store this solution protected from light.

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.

-

AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.

Protocol for Measuring Acetylcholinesterase Activity

This protocol is designed for a 96-well microplate format.

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB solution + 10 µL deionized water.

-

Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution.

-

-

Initiate Reaction: To the sample wells, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 170 µL.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Calculation of AChE Activity:

-

Calculate the rate of reaction (ΔAbs/min) for each sample by determining the slope of the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank (non-enzymatic hydrolysis of ATCI) from the rate of the sample.

-

Use the Beer-Lambert law to calculate the enzyme activity: Activity (mol/min/mL) = (ΔAbs/min) / (ε * l) where:

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)

-

l is the path length of the light in the well (cm)

-

-

Protocol for Measuring AChE Inhibition

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB solution + 10 µL deionized water.

-

Control (100% Activity): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of solvent used for the inhibitor.

-

Inhibitor: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of inhibitor solution (at various concentrations).

-

-

Pre-incubation: Add all components except the ATCI solution to the respective wells. Mix gently and incubate the plate for a specific period (e.g., 10-15 minutes) at a constant temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank.

-

Kinetic Measurement: Proceed with the kinetic measurement as described in section 4.2.

-

Calculation of Percent Inhibition:

-

Calculate the reaction rates for the control and inhibitor samples.

-

Percent Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] * 100

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical reaction workflow of Ellman's assay.

Caption: Experimental workflow for Ellman's assay.

References

An In-depth Technical Guide to the Principle of Thiocholine-Based Cholinesterase Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind thiocholine-based cholinesterase detection, a cornerstone method in neuroscience research and drug development for targeting cholinergic system disorders. The guide details the underlying enzymatic and chemical reactions, presents key quantitative data, outlines a detailed experimental protocol for the widely used Ellman's assay, and provides visualizations of the associated signaling pathways and experimental workflows.

Core Principle: The Enzymatic Reaction and Chromogenic Detection

The most common thiocholine-based method for detecting cholinesterase activity is the Ellman's assay.[1] This method relies on a two-step reaction process:

-

Enzymatic Hydrolysis: Acetylcholinesterase (AChE) or other cholinesterases catalyze the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), which is an analog of the natural substrate acetylcholine.[2] This enzymatic reaction produces thiocholine and acetic acid.[2][3]

-

Chromogenic Reaction: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1][2][4] This reaction cleaves the disulfide bond of DTNB, producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), and a mixed disulfide.[2][4]

The intensity of the yellow color, which can be quantified by measuring its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and, therefore, to the cholinesterase activity in the sample.[1][4]

Quantitative Data

The thiocholine-based assay is widely used to determine key enzymatic kinetic parameters and to screen for the potency of cholinesterase inhibitors. Below are tables summarizing representative quantitative data.

Table 1: Michaelis-Menten Constants (Kₘ) for Acetylcholinesterase

| Substrate | Enzyme Source | Kₘ (mM) | Reference |

| Acetylthiocholine Iodide | Human Erythrocyte AChE | 0.08 | [5] |

Note: The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

Table 2: IC₅₀ Values of Common Cholinesterase Inhibitors

| Inhibitor | Enzyme Source | IC₅₀ (nM) | Reference |

| Tolserine | Human Erythrocyte AChE | 8.13 | [5] |

| Physostigmine | Not Specified | 22 | [6] |

| Donepezil | Not Specified | 14 | [6] |

| Galantamine | Not Specified | 575 | [6] |

| Rivastigmine | Not Specified | 9120 | [6] |

Note: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocol: The Ellman's Assay

This protocol outlines the key steps for performing a standard cholinesterase activity assay using the Ellman's method in a 96-well microplate format.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer. Protect from light.

-

Prepare a fresh stock solution of ATChI (e.g., 15 mM) in deionized water.

-

Prepare the enzyme solution by diluting the AChE stock to the desired concentration in phosphate buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution (or sample containing cholinesterase)

-

-

For inhibitor screening, pre-incubate the enzyme with the test compound for a specific period before adding the substrate.

-

-

Initiation of Reaction:

-

Add the ATChI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute).

-

For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Cholinergic Signaling Pathway

Caption: Overview of the cholinergic signaling pathway.

Thiocholine-Based Detection Workflow

Caption: Experimental workflow for thiocholine-based detection.

Logical Relationship of the Detection Principle

Caption: Logical flow of the detection principle.

References

- 1. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 2. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Synthesis of Acetylthiocholine for Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetylthiocholine, a critical substrate for enzymatic assays, particularly in the study of acetylcholinesterase (AChE) activity. This document outlines a detailed synthesis protocol for acetylthiocholine iodide, presents key quantitative data in structured tables, and includes detailed experimental procedures for its use in enzymatic assays. Visual diagrams are provided to illustrate the synthesis pathway, enzymatic reaction, and experimental workflow.

Introduction to Acetylthiocholine

Acetylthiocholine is a synthetic analog of the neurotransmitter acetylcholine. In acetylthiocholine, the oxygen atom in the acetyl group is replaced by a sulfur atom. This modification makes it a valuable tool for enzymatic studies because the hydrolysis of the thioester bond by acetylcholinesterase produces thiocholine. Thiocholine is a thiol that can be readily detected using colorimetric reagents, most notably 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the widely used Ellman's assay. The rate of color formation in this assay is directly proportional to the activity of acetylcholinesterase, making acetylthiocholine an indispensable substrate in neuroscience research and drug development for neurodegenerative diseases such as Alzheimer's disease.

Synthesis of Acetylthiocholine Iodide

A common and effective method for the laboratory synthesis of acetylthiocholine iodide involves a two-step process starting from 2-(dimethylamino)ethanethiol. The first step is the acetylation of the thiol group, followed by the quaternization of the tertiary amine to form the quaternary ammonium salt.

Physicochemical Properties

A summary of the key physicochemical properties of acetylthiocholine iodide and its chloride counterpart is presented in Table 1.

| Property | Acetylthiocholine Iodide | Acetylthiocholine Chloride |

| Molecular Formula | C₇H₁₆INOS | C₇H₁₆ClNOS |

| Molecular Weight | 289.18 g/mol | 197.73 g/mol |

| Appearance | White to off-white crystalline powder | White powder |

| Melting Point | 205-210 °C | Not available |

| Solubility in Water | 100 mg/mL | 100 mg/mL |

| Storage Conditions | 2-8°C, desiccated, protected from light | -20°C |

Synthesis Yield and Purity

The synthesis of acetylthiocholine and its analogs can be achieved with good yields and high purity. Table 2 provides a summary of reported yields for similar syntheses and the typical purity of the final product.

| Synthesis | Reported Yield | Typical Purity |

| Acetyl(homo)thiocholine Iodide | 80%[1] | ≥98% (by TLC/NMR)[2] |

| Acetyl(nor)thiocholine Iodide | 64%[1] | ≥98% (by TLC/NMR)[2] |

| Acetylcholine Chloride | 80%[3] | ≥99% (by TLC) |

Synthesis Pathway

The synthesis of acetylthiocholine iodide from 2-(dimethylamino)ethanethiol is depicted in the following diagram.

References

- 1. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. repositori.udl.cat [repositori.udl.cat]

The Pivotal Role of Thiocholine Derivatives in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiocholine and its derivatives have become indispensable tools in biochemical research, particularly in the study of cholinergic neurotransmission and the development of novel therapeutics. This guide provides a comprehensive overview of the core principles, experimental applications, and quantitative data associated with thiocholine derivatives, offering a valuable resource for researchers in neurobiology, pharmacology, and drug discovery.

Core Principles: The Chemistry and Application of Thiocholine

Thiocholine is a sulfur-containing analog of choline. Its significance in research stems primarily from its role as a product of the enzymatic hydrolysis of acetylthiocholine (ATCh), a synthetic substrate for the enzyme acetylcholinesterase (AChE).[1] The free sulfhydryl group on the thiocholine molecule is highly reactive and forms the basis of the most common method for measuring AChE activity, the Ellman's assay.[2]

The core reaction involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][3] The rate of color formation is directly proportional to the AChE activity.[2]

Key Applications in Biochemical Research

The unique properties of thiocholine derivatives have led to their widespread use in several key areas of biochemical research:

-

Enzyme Activity Assays: The Ellman's method remains the gold standard for measuring the activity of acetylcholinesterase and other cholinesterases due to its simplicity, robustness, and sensitivity.[4][5]

-

Inhibitor Screening: This assay is extensively used for the high-throughput screening of potential inhibitors of AChE.[6][7] Such inhibitors are crucial for the development of drugs to treat Alzheimer's disease, myasthenia gravis, and other neurological disorders.[6][7]

-

Pesticide and Nerve Agent Detection: Organophosphate and carbamate pesticides, as well as nerve agents, are potent inhibitors of AChE.[8][9] Thiocholine-based assays are therefore vital for toxicological studies and the development of sensitive biosensors for the detection of these hazardous compounds.[10][11]

-

Drug Development: The synthesis and evaluation of novel thiocholine derivatives themselves can lead to the discovery of new therapeutic agents with anticholinesterase activity.[12]

Quantitative Data on Thiocholine-Based Assays

The following tables summarize key quantitative data from various applications of thiocholine derivatives in biochemical research.

Table 1: Typical Parameters for Acetylcholinesterase (AChE) Activity Assays using the Ellman's Method

| Parameter | Value | Reference |

| Substrate (Acetylthiocholine) Concentration | 0.5 mM - 10 mM | [4][6] |

| DTNB Concentration | 0.3 mM - 10 mM | [4][6] |

| Enzyme (AChE) Concentration | 0.02 - 0.5 U/mL | [4][6] |

| Wavelength for Absorbance Measurement | 405 - 412 nm | [3][13] |

| Incubation Time | 10 - 30 minutes | [6][13] |

| pH | 7.5 - 8.0 | |

| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm | [1] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Various AChE Inhibitors Determined by Thiocholine-Based Assays

| Inhibitor | IC50 Value | Enzyme Source | Reference |

| Donepezil | 22.3 nM | Electric Eel AChE | [14] |

| Galanthamine | 149 nM | Electric Eel AChE | [14] |

| (1-Pentylthiocarbonyl)choline chloride | 8 x 10⁻⁷ M | Calf Forebrain AChE | [12] |

| (1-Heptylthiocarbonyl)choline chloride | 1 x 10⁻⁶ M | Calf Forebrain AChE | [12] |

| Thiophene Derivative (IIId) | 60% inhibition (concentration not specified) | Not specified | [15] |

| Carbamate Derivatives | 29.9 - 105.4 nM | Not specified | [16] |

| 2-chloro-3-hydrazinopyrazine derivatives | 0.53 µM | Not specified | [17] |

Table 3: Performance Characteristics of Thiocholine-Based Biosensors for Pesticide Detection

| Pesticide | Detection Limit | Biosensor Type | Reference |

| Paraoxon | 0.03 ppb | Amperometric (AChE immobilized in PVA-SbQ matrix) | [10] |

| Paraoxon | 1.1 ppb | Amperometric (4-aminophenyl acetate substrate) | [10] |

| Paraoxon | 0.4 µM | Fluorescent Nanobiosensor | [18] |

| Carbaryl | 0.1 µg/L | Colorimetric/Fluorometric (AuNPs) | [18] |

| Diazinon | 0.1 µg/L | Colorimetric/Fluorometric (AuNPs) | [18] |

| Malathion | 0.3 µg/L | Colorimetric/Fluorometric (AuNPs) | [18] |

| Phorate | 1 µg/L | Colorimetric/Fluorometric (AuNPs) | [18] |

| Dipterex | 0.18 ng/mL | Colorimetric (AgNPs) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiocholine derivatives.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potential of a test compound on AChE activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 0.1 - 0.5 U/mL in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 10 mM in deionized water)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in phosphate buffer)

-

Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions

-

Vehicle control (e.g., DMSO)

Procedure: [4]

-

Plate Setup:

-

Blank wells: Add 180 µL of phosphate buffer and 20 µL of ATCI solution. (No enzyme).

-

Control wells (100% activity): Add 140 µL of phosphate buffer, 20 µL of DTNB, 10 µL of vehicle, and 10 µL of AChE solution.

-

Test compound wells: Add 130 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the test compound serial dilutions.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Velocity of test compound / Velocity of control)] x 100

-

Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Protocol 2: High-Throughput Screening (HTS) for AChE Inhibitors

Objective: To rapidly screen a large library of compounds for AChE inhibitory activity.

Materials:

-

1536-well microplates

-

Automated liquid handling systems (e.g., Multidrop Combi, BioRAPTR FRD)

-

Plate reader with absorbance or fluorescence detection capabilities

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Human recombinant AChE solution (e.g., 0.02 U/mL in Tris-HCl buffer)

-

Acetylthiocholine (ATCh) solution (final concentration 0.5 mM)

-

DTNB solution (final concentration 0.3 mM)

-

Compound library (e.g., 10,000 compounds) dissolved in DMSO

-

Positive control (e.g., Physostigmine)

-

Negative control (DMSO)

-

Compound Dispensing: Dispense 23 nL of test compounds, negative controls (DMSO), or positive controls into the 1536-well plates using a pintool station.

-

Enzyme Addition: Add 4 µL of human recombinant AChE solution to each well.

-

Incubation: Incubate the plates at room temperature for 30 minutes.

-

Substrate Addition: Add 4 µL of a pre-mixed solution of ATCh and DTNB to each well to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm (or fluorescence, depending on the assay variant) using a plate reader in kinetic mode for 10-30 minutes.

-

Data Analysis: Calculate the reaction rates and percentage inhibition for each compound. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further validation.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows central to the application of thiocholine derivatives in biochemical research.

Conclusion

Thiocholine derivatives, particularly acetylthiocholine, are central to the study of acetylcholinesterase and the broader field of cholinergic signaling. The simplicity and reliability of the Ellman's assay have made it an enduring and powerful tool for researchers. As detailed in this guide, the applications of thiocholine-based methodologies are diverse, ranging from fundamental enzyme kinetics to high-throughput drug screening and environmental monitoring. The continued development of novel thiocholine derivatives and innovative detection technologies, such as advanced biosensors, promises to further expand the utility of these compounds in biochemical research and contribute to significant advancements in medicine and public health.

References

- 1. researchgate.net [researchgate.net]

- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 3. attogene.com [attogene.com]

- 4. benchchem.com [benchchem.com]

- 5. hakon-art.com [hakon-art.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. analusis.edpsciences.org [analusis.edpsciences.org]

- 11. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thiocholine-DTNB Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a cornerstone of the widely used Ellman's assay. This reaction is fundamental for the quantification of sulfhydryl groups and holds particular significance in the study of acetylcholinesterase (AChE) activity. This document details the core reaction mechanism, presents key quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.

Core Reaction Mechanism

The reaction between thiocholine and DTNB, also known as Ellman's Reagent, is a thiol-disulfide exchange. The fundamental principle of this reaction is the nucleophilic attack of the thiolate anion from thiocholine on the disulfide bond of DTNB. This process is stoichiometric, with one mole of a thiol group reacting with one mole of DTNB.[1]

The key steps of the reaction are as follows:

-

Formation of the Thiocholine Thiolate: In a solution with a pH that is neutral or slightly alkaline, the thiol group (-SH) of thiocholine exists in equilibrium with its deprotonated, more reactive thiolate form (-S⁻).[1][2]

-

Nucleophilic Attack: The thiolate anion of thiocholine, acting as a nucleophile, attacks the disulfide bond within the DTNB molecule.[1]

-

Cleavage and Product Formation: This nucleophilic attack results in the cleavage of the disulfide bond of DTNB. This cleavage forms a mixed disulfide (thiocholine-TNB) and leads to the release of one molecule of 5-thio-2-nitrobenzoate (TNB).[1][2]

-

Colorimetric Detection: The released TNB molecule, when in an aqueous solution at a neutral or alkaline pH, undergoes tautomerization to a dianion (TNB²⁻). This dianion exhibits a distinct yellow color and has a strong absorbance maximum at a wavelength of 412 nm.[1][3] The rate of the formation of 5-thio-2-nitrobenzoic acid (TNB) is proportional to the cholinesterase activity.[4]

dot

Caption: Chemical reaction mechanism of Thiocholine with DTNB.

Quantitative Data

The quantitative analysis of thiol concentration using the thiocholine-DTNB reaction relies on the Beer-Lambert law, which correlates absorbance with concentration. The molar extinction coefficient (ε) of the TNB²⁻ product is a critical parameter for this calculation.

| Parameter | Value | Units | Conditions |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 | M⁻¹cm⁻¹ | pH 7.6 - 8.6 in dilute buffer solutions[2][3] |

| 13,700 | M⁻¹cm⁻¹ | In high salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea)[3] | |

| 13,600 | M⁻¹cm⁻¹ | Original value reported by Ellman (1959) at pH 8.0[3][5] | |

| Maximum Absorbance (λmax) | 412 | nm | In aqueous buffer[6][7][8] |

| Optimal pH Range | 7.6 - 8.6 | For stable TNB extinction[2] |

Experimental Protocols

The following protocols outline the general procedures for quantifying thiols using the DTNB assay and for determining acetylcholinesterase activity.

This protocol is used to generate a standard curve to determine the concentration of unknown sulfhydryl groups.

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, adjusting the pH to 8.0.[6]

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[6]

-

Cysteine Standard Stock Solution (e.g., 1.5 mM): Dissolve an appropriate amount of cysteine hydrochloride monohydrate in the Reaction Buffer.[6]

-

Cysteine Standards: Prepare a serial dilution of the stock solution to create a range of standards (e.g., 0.25 mM to 1.5 mM).[6]

-

-

Assay Procedure:

-

To 250 µL of each cysteine standard, add 50 µL of the DTNB solution and 500 µL of the Reaction Buffer.[9]

-

Prepare a blank by mixing 50 µL of the DTNB solution with 750 µL of the Reaction Buffer.[9]

-

Mix the solutions thoroughly and incubate at room temperature for 15 minutes to allow for complete color development.[6][10]

-

Measure the absorbance of each standard and the blank at 412 nm using a spectrophotometer.[6]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of each standard.

-

Plot the corrected absorbance values against the known cysteine concentrations to generate a standard curve.

-

This protocol measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.[8]

-

Reagent Preparation:

-

Assay Buffer: Prepare a 0.1 M phosphate buffer with a pH of 8.0.[8]

-

AChE Solution: Prepare a stock solution of acetylcholinesterase in the Assay Buffer.[8]

-

Substrate Solution (Acetylthiocholine Iodide - ATChI): Prepare a stock solution of ATChI in the Assay Buffer.[8]

-

DTNB Solution: Prepare a stock solution of DTNB in the Assay Buffer.[8]

-

Test Inhibitor (Optional): If screening for inhibitors, prepare serial dilutions of the test compound.[8]

-

-

Assay Procedure (96-well plate format):

-

To each well of a 96-well microplate, add the Assay Buffer, AChE enzyme solution, and the test inhibitor solution (or vehicle for control).[8]

-

Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 15 minutes) to allow for any inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding a mixture of the ATChI and DTNB solutions to each well.[8]

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-30 minutes) using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

The AChE activity is proportional to this rate.

-

If testing inhibitors, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 4. chronolab.com [chronolab.com]

- 5. analytik.news [analytik.news]

- 6. broadpharm.com [broadpharm.com]

- 7. biochemazone.com [biochemazone.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Thiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocholine iodide is a quaternary ammonium salt containing a terminal thiol group. It is a key biological molecule, primarily known as the product of the enzymatic hydrolysis of acetylthiocholine by cholinesterases. This guide provides a comprehensive overview of the physical and chemical properties of thiocholine iodide, detailed experimental protocols for its synthesis and use in critical assays, and visualizations of relevant biochemical pathways and experimental workflows.

Physical and Chemical Properties

Thiocholine iodide is a white crystalline powder. While some properties are not extensively reported in readily available literature, the following tables summarize the known physical and chemical characteristics. For comparative purposes, data for the closely related and more extensively studied compound, acetylthiocholine iodide, is also included where specified.

Table 1: Physical Properties of Thiocholine Iodide and Acetylthiocholine Iodide

| Property | Thiocholine Iodide | Acetylthiocholine Iodide | Source(s) |

| Molecular Formula | C₅H₁₄INS | C₇H₁₆INOS | [1][2] |

| Molecular Weight | 247.14 g/mol | 289.18 g/mol | [1][2] |

| Appearance | White crystalline powder | White to off-white crystalline powder or crystals | [1][3] |

| Melting Point | Not available | 205 - 210 °C | [4] |

| Solubility in Water | Soluble | ~50 g/L at 20 °C; 100 mg/mL | [3][4] |

| Solubility in Organic Solvents | Not available | Soluble in DMSO and dimethylformamide (~30 mg/mL) | [5] |

Table 2: Chemical and Stability Data of Thiocholine Iodide and Acetylthiocholine Iodide

| Property | Thiocholine Iodide | Acetylthiocholine Iodide | Source(s) |

| IUPAC Name | (2-mercaptoethyl)trimethylammonium iodide | 2-(acetylthio)-N,N,N-trimethylethanaminium iodide | [1] |

| CAS Number | 7161-73-1 | 1866-15-5 | [1][2] |

| Stability | Stable under normal conditions. | The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. Hygroscopic. | [4] |

| Storage Conditions | Store at 2-8°C, sealed away from moisture. | Store in a dry place, protected from sunlight, and in a cool place (2-8°C). Keep away from strong oxidizers. | [4][6] |

| Incompatibilities | Not available | Strong oxidizers. | [4] |

| Hazardous Decomposition | Not available | Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide. | [4] |

Experimental Protocols

Synthesis of Thiocholine Iodide

A common method for the synthesis of thiocholine salts involves the quaternization of an aminoethanethiol derivative. The following protocol is a general representation of this approach.

Materials:

-

2-(Dimethylamino)ethanethiol hydrochloride

-

Methyl iodide

-

A suitable solvent (e.g., ethanol, acetone)

-

Sodium hydroxide (for neutralization of the hydrochloride salt)

-

Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

-

Neutralization: Dissolve 2-(dimethylamino)ethanethiol hydrochloride in a minimal amount of water and neutralize with an equimolar amount of sodium hydroxide solution.

-

Extraction: Extract the free base, 2-(dimethylamino)ethanethiol, into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and remove the solvent under reduced pressure.

-

Quaternization: Dissolve the resulting 2-(dimethylamino)ethanethiol in a suitable solvent such as ethanol or acetone. Add a molar excess of methyl iodide to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The quaternary ammonium salt, thiocholine iodide, will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Purification: Recrystallize the crude thiocholine iodide from a suitable solvent system, such as an ethanol/ether mixture, to obtain the pure product. Dry the crystals under vacuum.

Ellman's Assay for Cholinesterase Activity

Thiocholine is a key product in the widely used Ellman's assay for measuring cholinesterase activity. The assay quantifies the free thiol groups of thiocholine produced from the hydrolysis of acetylthiocholine.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (e.g., 10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATChI) substrate solution (e.g., 10 mM in water)

-

Enzyme sample (e.g., cholinesterase solution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare the DTNB working solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 0.5 mM).

-

Prepare the ATChI substrate solution.

-

-

Assay Setup:

-

In each well of a 96-well microplate, add a specific volume of the phosphate buffer.

-

Add the enzyme sample to the wells.

-

Add the DTNB working solution to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the ATChI substrate solution to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the Beer-Lambert law (A = εcl) to determine the rate of 5-thio-2-nitrobenzoate (TNB) formation, where:

-

A is the absorbance

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)

-

c is the concentration

-

l is the path length of the light in the well

-

-

The rate of TNB formation is directly proportional to the cholinesterase activity in the sample.

-

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Thiocholine with DTNB in Ellman's Assay

The core of the Ellman's assay is the chemical reaction between the thiol group of thiocholine and DTNB. This reaction produces a colored product that can be quantified.

Figure 1. Reaction of thiocholine with DTNB.

Workflow of Cholinesterase Activity Measurement using Ellman's Assay

The following diagram illustrates the sequential steps involved in determining cholinesterase activity.

References

Thiocholine as a Leaving Group in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of thiocholine's role as a leaving group in enzymatic reactions, with a primary focus on its application in the study of cholinesterases. This document details the core biochemical principles, presents key quantitative data in a structured format, outlines comprehensive experimental protocols, and provides visualizations of the reaction pathways and experimental workflows.

Core Principles: The Cholinesterase Reaction and Thiocholine Detection

Thiocholine is not a naturally occurring leaving group in physiological reactions. Instead, it is the product of the enzymatic hydrolysis of synthetic substrates, most notably acetylthiocholine (ATCh) and butyrylthiocholine (BTCh), by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively.[1] These synthetic substrates are analogs of the natural neurotransmitter acetylcholine.[1] The use of thiocholine-releasing substrates is central to the widely adopted Ellman's assay for quantifying cholinesterase activity.[1][2]

The fundamental principle of this assay is a two-step process:

-

Enzymatic Hydrolysis: Cholinesterases catalyze the hydrolysis of their respective thiocholine esters, releasing thiocholine and an acetate or butyrate molecule.[2]

-

Chromogenic Reaction: The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB, producing the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion and a mixed disulfide.[1][2] The intensity of the yellow color, which can be quantified by measuring its absorbance at a wavelength of 410-412 nm, is directly proportional to the amount of thiocholine produced and thus to the activity of the cholinesterase.[2][3]

This method's simplicity, reliability, and adaptability to high-throughput screening have made it a cornerstone in neuroscience research and for the discovery of drugs targeting cholinergic systems, particularly for neurodegenerative diseases like Alzheimer's disease.[2][4]

Enzymatic Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reactions and a typical experimental workflow for determining cholinesterase activity and inhibition.

Quantitative Data Presentation

The following tables summarize key kinetic parameters for human acetylcholinesterase and butyrylcholinesterase, as well as the inhibitory potency (IC50) of standard inhibitors determined using thiocholine-based assays.

Table 1: Kinetic Parameters of Human Cholinesterases

| Enzyme | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | k_cat_ (s⁻¹) | Source(s) |

| Acetylcholinesterase | Acetylthiocholine | ~80 | Not consistently reported | ~1.6 x 10⁵ | [5] |

| Butyrylcholinesterase | Butyrylthiocholine | Varies with conditions | Not consistently reported | Not consistently reported | [6] |

| Butyrylcholinesterase | Acetylthiocholine | ~430 | ~4.2 x 10⁻⁷ M/s (V_m_) | Not Reported | [7] |

Note: Kinetic parameters can vary significantly based on enzyme source, purity, and assay conditions (pH, temperature, buffer composition). The values presented are indicative.

Table 2: IC50 Values of Common Cholinesterase Inhibitors

| Inhibitor | Enzyme | IC50 (μM) | Source(s) |

| Galantamine | Acetylcholinesterase | ~0.5 - 1.5 | [8] |

| Galantamine | Butyrylcholinesterase | ~5 - 20 | [8] |

| Donepezil | Acetylcholinesterase | ~0.01 - 0.05 | [9] |

| Rivastigmine | Acetylcholinesterase | ~1 - 5 | [8] |

| Rivastigmine | Butyrylcholinesterase | ~0.1 - 0.5 | [8] |

| Edrophonium | Acetylcholinesterase | ~0.03 - 0.1 | [9][10] |

IC50 values are dependent on substrate concentration and other assay conditions.

Experimental Protocols

The following are detailed methodologies for performing acetylcholinesterase and butyrylcholinesterase activity and inhibition assays using the Ellman's method in a 96-well microplate format.

Reagent Preparation

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]

-

AChE/BChE Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal final concentration in the well should be determined empirically but a starting point of 0.1-0.25 U/mL is common.[2] Store aliquots at -20°C.

-

DTNB Stock Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer. Protect from light and store at 4°C.[2]

-

Substrate Stock Solutions:

-

Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., galantamine) in a suitable solvent like DMSO to create high-concentration stock solutions. Serially dilute these stocks in the assay buffer to achieve the desired range of test concentrations. Ensure the final DMSO concentration in the assay wells is low (<1%) to prevent interference with enzyme activity.[2]

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is for a final reaction volume of 200 µL per well.

-

Plate Setup:

-

Blank wells: 190 µL of assay buffer.

-

Negative Control wells (100% activity): 170 µL of assay buffer + 10 µL of AChE working solution + 10 µL of vehicle (assay buffer with the same percentage of DMSO as the inhibitor wells).

-

Test wells: 170 µL of assay buffer + 10 µL of AChE working solution + 10 µL of the appropriate inhibitor dilution.

-

-

Pre-incubation: Add the enzyme and inhibitor/vehicle to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.[2]

-

Reaction Initiation: To all wells, add a 20 µL mixture of DTNB and ATCI solution (prepare a fresh mix to achieve final concentrations of 0.5 mM DTNB and 0.7 mM ATCI in the 200 µL final volume).

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 10-60 seconds for 10-20 minutes at 25°C.[2]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

-

Correct the rates of the control and inhibitor wells by subtracting the rate of the blank well.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100.[12]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

-

Butyrylcholinesterase (BChE) Inhibition Assay Protocol

This protocol is for a final reaction volume of 200 µL per well.

-

Plate Setup:

-

Blank wells: 180 µL of assay buffer.

-

Negative Control wells (100% activity): 160 µL of assay buffer + 10 µL of BChE working solution + 10 µL of vehicle.

-

Test wells: 160 µL of assay buffer + 10 µL of BChE working solution + 10 µL of the appropriate inhibitor dilution.

-

-

Reagent Addition: Add 10 µL of 10 mM DTNB to all wells.

-

Pre-incubation: Add the enzyme and inhibitor/vehicle to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C. For irreversible inhibitors, a longer pre-incubation time may be necessary.[11]

-

Reaction Initiation: To all wells, add 20 µL of BTCI solution to reach a final desired concentration (e.g., 5 mM).[11]

-

Measurement: Immediately begin kinetic measurements as described for the AChE assay (Section 4.2, step 4).

-

Data Analysis: Follow the same data analysis procedure as described for the AChE assay (Section 4.2, step 5).

Conclusion

The use of substrates that yield thiocholine as a leaving group provides a robust and versatile method for studying the kinetics of acetylcholinesterase and butyrylcholinesterase. The subsequent reaction of thiocholine with Ellman's reagent offers a simple and sensitive colorimetric readout that is amenable to high-throughput screening, making it an invaluable tool in drug discovery and development for neurological disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ukessays.com [ukessays.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Thiocholine-Based Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of colorimetric assays utilizing thiocholine. These assays are a cornerstone in the study of cholinesterases and the screening of their inhibitors. This document details the core reaction mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Principles of Thiocholine-Based Assays

The foundation of colorimetric assays involving thiocholine is the Ellman's test, a simple and robust method for quantifying free sulfhydryl (thiol) groups.[1] This test is ingeniously adapted to measure the activity of enzymes that produce a thiol-containing product. In the context of neurobiology and pharmacology, this primarily involves the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

The general principle involves a two-step enzymatic cascade:[3]

-

Enzymatic Hydrolysis: Cholinesterases hydrolyze their respective thiocholine ester substrates. For instance, AChE catalyzes the breakdown of acetylthiocholine (ATCh) into thiocholine and acetic acid.[2] Similarly, BChE hydrolyzes butyrylthiocholine (BTCh) to yield thiocholine and butyrate.

-

Colorimetric Reaction: The liberated thiocholine, which possesses a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[4] This reaction is a thiol-disulfide exchange, cleaving the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide.[3] The TNB²⁻ ion exhibits a distinct yellow color, which can be quantified by measuring its absorbance at a specific wavelength.[3]

The rate of TNB formation is directly proportional to the enzymatic activity of the cholinesterase in the sample.[4] This principle allows for the sensitive determination of enzyme activity and the evaluation of inhibitory compounds.[5]

Signaling Pathway of Cholinergic Neurotransmission

Caption: Cholinergic signaling at the synapse.

Quantitative Data Summary

The accuracy of thiocholine-based assays relies on several key quantitative parameters. The following tables summarize these critical values for easy reference.

| Parameter | Value | pH | Conditions | Reference(s) |

| Molar Extinction Coefficient (ε) of TNB | ||||

| 14,150 M⁻¹cm⁻¹ | 7.6 - 8.6 | Dilute buffer solutions | [6][7] | |

| 13,600 M⁻¹cm⁻¹ | 8.0 | Original reported value | [7] | |

| 13,700 M⁻¹cm⁻¹ | Not specified | High salt concentrations (e.g., 6 M guanidinium HCl) | [8] | |

| Optimal Wavelength (λmax) for TNB | ||||

| 412 nm | Neutral/Alkaline | Aqueous solutions | [9] | |

| 410 nm | Not specified | General use | [10] | |

| Optimal pH Range for Assays | ||||

| Acetylcholinesterase (AChE) | 7.5 - 8.0 | [3][11] | ||

| Butyrylcholinesterase (BChE) | 7.0 - 8.0 | [12] |

| Inhibitor | Enzyme | IC50 Value (µM) | Reference(s) |

| Common Cholinesterase Inhibitors | |||

| Galantamine | BChE | More active than standard | [13] |

| Tacrine | AChE & BChE | Not specified | [13] |

| Donepezil | AChE & BChE | Not specified | [14] |

| Edrophonium | AChE & BChE | Not specified | [14] |

| Ambenonium | AChE & BChE | Not specified | [14] |

| N,N-disubstituted (thio)carbamates | AChE | 38 - 90 | [13] |

| N,N-disubstituted (thio)carbamates | BChE | 1.60 - 311.0 | [13] |

Experimental Protocols

The following are generalized protocols for key experiments using thiocholine-based colorimetric assays. These should be optimized for specific experimental conditions.

General Thiol Quantification (Ellman's Test)

This protocol is for the direct measurement of free sulfhydryl groups in a sample.

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0 (Reaction Buffer)

-

Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)[6]

-

Cysteine Hydrochloride Monohydrate (for standard curve)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Cysteine Standards: Prepare a series of cysteine standards by serially diluting a stock solution (e.g., 1.5 mM) in the Reaction Buffer.[6]

-

Reaction Setup: In a microplate well or cuvette, add your sample or standard.

-

Initiate Reaction: Add the Ellman's Reagent Solution to each well or cuvette. A typical ratio is 50 µL of reagent to 250 µL of sample/standard.[15]

-

Incubation: Incubate at room temperature for 15 minutes.[6]

-

Measurement: Measure the absorbance at 412 nm.[6]

-

Quantification: Determine the concentration of free sulfhydryls in the sample by comparing its absorbance to the cysteine standard curve or by using the Beer-Lambert law with the molar extinction coefficient of TNB.[6]

Acetylcholinesterase (AChE) Activity Assay

This protocol measures the activity of AChE in a sample.

Materials:

-

0.1 M Phosphate Buffer, pH 8.0[2]

-

Acetylthiocholine Iodide (ATCh) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution[2]

-

AChE enzyme source (e.g., from electric eel, recombinant human, or tissue homogenate)[2]

-

96-well microplate[2]

-

Microplate reader capable of kinetic measurements at 412 nm[2]

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCh and DTNB in the phosphate buffer.[2]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution[2]

-

-

Initiate Reaction: To start the enzymatic reaction, add a mixture of ATCh and DTNB to each well.[2]

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-30 minutes).[2]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. This rate is proportional to the AChE activity.[2]

Butyrylcholinesterase (BChE) Activity Assay

This protocol is similar to the AChE assay but uses a different substrate.

Materials:

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)[16]

-

Butyrylthiocholine (BTCh) solution

-

DTNB solution

-

BChE enzyme source (e.g., plasma, serum)

-

96-well microplate

-

Microplate reader

Procedure:

-

Working Solution: Prepare a working solution containing both BTCh and DTNB in the assay buffer.

-

Assay Setup: Add your sample (e.g., diluted serum) to the wells of a 96-well plate. It is recommended to test several dilutions to ensure the readings are within the linear range of the assay.[17]

-

Initiate and Measure: Add the BChE working solution to each well to start the reaction and immediately begin kinetic measurements at 410 nm.

-

Calculate Activity: Determine the rate of change in absorbance to calculate the BChE activity.

IC50 Determination for AChE Inhibitors

This protocol is used to determine the potency of an AChE inhibitor.

Materials:

-

All materials for the AChE Activity Assay

-

Test inhibitor compound at various concentrations[2]

-

Positive control inhibitor (e.g., Donepezil)[2]

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.[2]

-

Pre-incubation: In a 96-well plate, add the AChE enzyme solution and the test inhibitor at various concentrations (or a positive control, or solvent for control wells). Incubate for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[2]

-

Reaction and Measurement: Initiate the enzymatic reaction by adding a mixture of ATCh and DTNB and immediately begin kinetic measurements at 412 nm.[2]

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[18]

-

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination of an AChE inhibitor.

Chemical Reaction Mechanism

The core of the colorimetric detection is the reaction between the thiol group of thiocholine and DTNB.

Caption: Reaction of thiocholine with DTNB.

Important Considerations

-

pH: The reaction is pH-dependent. A slightly alkaline pH (7.0-8.0) is generally optimal for both the enzymatic reaction and the color development.[7][12]

-

Light Sensitivity: DTNB solutions can be sensitive to daylight, particularly UV radiation. It is advisable to protect solutions from light and perform reactions in artificial light to avoid degradation of the reagent.[19]

-

Interfering Substances: Compounds with free sulfhydryl groups in the sample can react with DTNB, leading to an overestimation of cholinesterase activity. Appropriate controls are necessary to account for this.[10]

-

Sample Dilution: For biological samples like serum or plasma, it is crucial to determine the optimal dilution to ensure that the reaction rate is within the linear range of the assay.[16]

-

Endpoint vs. Kinetic Assays: While kinetic assays (measuring the rate of reaction) are common, endpoint assays, where the reaction is stopped after a fixed time, can also be employed.[20]

References

- 1. Ellman’s reagent assay [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Detailed Protocol for Acetylcholinesterase Activity Assay Using Thiocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), a key enzyme in the nervous system, terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a critical therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Consequently, a reliable and reproducible method for quantifying AChE activity is paramount in basic research and drug discovery. The most widely used method is the colorimetric assay developed by Ellman, which utilizes acetylthiocholine as a substrate. This application note provides a detailed protocol for the determination of acetylcholinesterase activity using the thiocholine-based Ellman's method, suitable for inhibitor screening and kinetic analysis.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCI) by acetylcholinesterase to produce thiocholine and acetic acid. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion. The rate of TNB⁻ formation is directly proportional to the AChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[1][2][3]

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, bovine brain)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Known AChE inhibitor (e.g., Physostigmine, Donepezil) for control experiments

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

-

Incubator or temperature-controlled plate reader

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to 8.0. Some protocols suggest a pH of 7.2 to 7.5.[4][5] The optimal pH should be determined empirically for the specific enzyme source.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store in a light-protected container at 4°C. This solution should be prepared fresh.

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment.

-

Enzyme Solution: Prepare a stock solution of acetylcholinesterase in Assay Buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course. A starting concentration of 0.1-1 mU/mL in the final reaction volume is often recommended.[1]

-

Inhibitor Solutions: Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO). Further dilute the inhibitors in Assay Buffer to the desired concentrations for IC₅₀ determination. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2% DMSO).[6]

Assay Procedure (96-Well Microplate Format)

-

Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme with a known inhibitor), and test samples (enzyme with test compounds).

-

Reagent Addition:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the sample, inhibitor, or buffer (for negative control) to the appropriate wells.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow for any inhibitor-enzyme interaction.[7]

-

Reaction Initiation: To initiate the reaction, add 100 µL of a freshly prepared reaction mixture containing DTNB and ATCI to all wells. The reaction mixture can be prepared by mixing equal volumes of the 10 mM DTNB and 10 mM ATCI solutions.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-30 minutes.[1] The reaction rate should be linear during the measurement period.

Data Presentation

Enzyme Kinetics

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for acetylthiocholine can be determined by measuring the initial reaction rates at varying substrate concentrations.

| Parameter | Value | Source Organism |

| Kₘ | 0.08 mM | Human Erythrocyte |

| Vₘₐₓ | 0.980 µmol/min/mg protein | Human Erythrocyte |

| Kₘ | 1.9 ± 0.7 mM | Human AChE |

| Kₘ | 0.5 ± 0.2 mM | Torpedo AChE |

Table 1: Example Kinetic Constants for Acetylcholinesterase with Acetylthiocholine.

Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the enzyme activity at various concentrations of the inhibitor.

| Inhibitor | IC₅₀ | Enzyme Source |

| Physostigmine | 8.13 nM | Human Erythrocyte AChE |

| Donepezil | ~5-10 nM (literature values vary) | Human AChE |

| Rivastigmine | 71.1 µM | Electrophorus electricus AChE |

| Tolserine | 4.69 nM (Kᵢ) | Human Erythrocyte AChE |

Table 2: IC₅₀ Values for Common Acetylcholinesterase Inhibitors.[6][8]

Data Analysis and Calculations

-

Calculate the Rate of Reaction (ΔAbs/min): For each well, plot the absorbance at 412 nm against time. The slope of the linear portion of this curve represents the reaction rate.

-

Calculate Enzyme Activity: The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l)

Where:

-

ΔAbs/min is the rate of absorbance change.

-

ε is the molar extinction coefficient of TNB⁻, which is 14,150 M⁻¹cm⁻¹.[9]

-

l is the path length of the light in the well (in cm). For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm, but it is recommended to determine this empirically or use a pathlength correction feature on the plate reader.

-

-

Calculate Percent Inhibition:

% Inhibition = [1 - (Rate of sample / Rate of negative control)] × 100

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Caption: Cholinergic Synapse Signaling Pathway.

Biochemical Reaction

Caption: Biochemical Reaction of the Ellman's Assay.

Experimental Workflow

Caption: Experimental Workflow for the AChE Assay.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. encapsula.com [encapsula.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. Acetylcholinesterase Activity Staining in Freshwater Planarians - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Cholinesterase Activity with Thiocholine-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of these enzymes, particularly AChE, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[2] The quantitative analysis of cholinesterase activity is therefore fundamental in basic research and drug development for screening and characterizing potential inhibitors.

The most widely used method for this purpose is the colorimetric assay developed by Ellman, which utilizes a thiocholine ester as a substrate.[3] This method is valued for its simplicity, reliability, and adaptability to high-throughput screening formats.[4] This document provides detailed application notes and protocols for the quantitative analysis of cholinesterase activity using thiocholine-based assays.

Principle of the Thiocholine-Based Assay (Ellman's Method)

The Ellman's method is a two-step reaction:[3]

-

Enzymatic Hydrolysis: Cholinesterase hydrolyzes a thiocholine ester substrate, such as acetylthiocholine (ATC) or butyrylthiocholine (BTC), to produce thiocholine and an acid (acetate or butyrate, respectively).[5]

-

Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[3][6]

The rate of TNB formation is directly proportional to the cholinesterase activity and can be quantified by measuring the increase in absorbance at or near 412 nm.[7]

Data Presentation

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ). These parameters are crucial for characterizing the enzyme-substrate interaction.

| Enzyme | Substrate | Kₘ (mM) | Source |

| Human Erythrocyte Acetylcholinesterase | Acetylthiocholine | 0.08 | [5] |

| Torpedo californica Acetylcholinesterase | Acetylthiocholine | 0.5 ± 0.2 | [8] |

| Human Serum Butyrylcholinesterase | Isobutyrylthiocholine | 0.0069 | [9] |

| Human Serum Butyrylcholinesterase | Cyclohexane-carboxyl thiocholine | 0.0069 | [9] |

Inhibitor Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Source |

| Physostigmine | Acetylcholinesterase | 0.67 | [7] |

| Rivastigmine | Acetylcholinesterase | 4.3 | [7] |

| Donepezil | Acetylcholinesterase | 6.7 | [7] |

| TAK-147 | Acetylcholinesterase | 12 | [7] |

| Tacrine | Acetylcholinesterase | 77 | [7] |

| Ipidacrine | Acetylcholinesterase | 270 | [7] |

| Tolserine | Human Erythrocyte Acetylcholinesterase | 8.13 | [5] |

Note: IC₅₀ values can vary depending on experimental conditions such as enzyme source, substrate concentration, and buffer composition.

Experimental Protocols

Reagent Preparation

1. Phosphate Buffer (0.1 M, pH 8.0):

-

Prepare a stock solution of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and a stock solution of 0.1 M sodium phosphate dibasic (Na₂HPO₄).

-

To prepare the pH 8.0 buffer, mix the two stock solutions, monitoring the pH with a calibrated pH meter, until the desired pH is reached. A common starting ratio is approximately 5.3 mL of the monobasic solution to 94.7 mL of the dibasic solution for a 100 mL final volume, but this should be adjusted as needed.

2. DTNB Solution (10 mM):

-

Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of 0.1 M phosphate buffer (pH 7.0-8.0).

-

Store in a light-protected container at 4°C.

3. Acetylthiocholine Iodide (ATC) Substrate Solution (10 mM):

-

Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water.

-

Prepare fresh daily.

4. Enzyme Solution (e.g., Acetylcholinesterase):

-

The concentration of the enzyme solution will depend on the specific activity of the enzyme preparation. A starting point is to dilute the stock enzyme in 0.1 M phosphate buffer (pH 8.0) to achieve a final concentration in the assay that produces a linear change in absorbance over time.

5. Inhibitor Solutions:

-

Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the inhibitor stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations in the assay.